Compound Description: This compound served as a starting point for developing new A2B adenosine receptor antagonists. [] Researchers explored various structural modifications to this compound to identify analogs with improved affinity and selectivity towards the A2B adenosine receptor.
Relevance: This compound shares a crucial structural element with 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide: the presence of a benzo[d][1,3]dioxol-5-yl group. Additionally, both compounds feature an acetamide moiety linked to a heterocyclic system, highlighting their structural kinship and potential for similar biological activities. []
Compound Description: This compound emerged as a potent and selective A2B adenosine receptor antagonist, resulting from the bioisosteric replacement of the anilide moiety in N-benzo-[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]-acetamide with a benzimidazole ring. [] Its high affinity (Ki = 9.4 nM) and selectivity toward the A2BAR make it a valuable lead compound for potential therapeutic applications.
Relevance: Although structurally distinct from the target compound, 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, this compound exemplifies the strategy of modifying heterocyclic systems within related structures to achieve specific receptor targeting and desired biological activity. []
Compound Description: This analog, similar to the previous compound, displayed high affinity (Ki = 25 nM) and selectivity for the A2B adenosine receptor, demonstrating the effectiveness of benzimidazole incorporation for enhancing A2BAR binding. [] This compound further reinforces the concept of bioisosteric replacement in drug design for improving pharmacological properties.
Relevance: This compound, like the previous one, showcases the impact of structural modifications on receptor binding and selectivity, emphasizing the importance of exploring diverse heterocyclic frameworks in the development of novel therapeutics. While it is structurally distinct from 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, it underscores the potential of utilizing similar chemical strategies for optimizing target specificity within related compound classes. []
Compound Description: PPA250 is an imidazole derivative that acts as an inhibitor of inducible nitric-oxide synthase (iNOS) dimerization. [] It has demonstrated efficacy in suppressing the development of arthritis in animal models and reducing NO serum concentration in lipopolysaccharide-treated mice.
Relevance: This compound highlights the pharmacological relevance of imidazole derivatives, a class that shares some structural features with the pyrimidine ring present in 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide. While not directly analogous, the presence of a heterocyclic aromatic ring system in both compounds suggests the possibility of exploring similar modifications within the target compound for potential iNOS inhibitory activity. []
Compound Description: Compound 2 is another potent inhibitor of iNOS dimerization, specifically targeting the heme coordination site within the iNOS monomer. [] This imidazole-containing compound effectively blocks dimerization and subsequent NO production.
Relevance: Compound 2 shares the 1,3-benzodioxol-5-yl moiety with 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, highlighting the importance of this structural feature in potentially influencing biological activity. [] While the specific mechanisms of action might differ, the presence of similar structural components suggests the potential for shared or overlapping pharmacological effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.